Home > Products > Screening Compounds P61 > N-(butan-2-yl)-4-methylcyclohexan-1-amine
N-(butan-2-yl)-4-methylcyclohexan-1-amine - 1592005-34-9

N-(butan-2-yl)-4-methylcyclohexan-1-amine

Catalog Number: EVT-1750550
CAS Number: 1592005-34-9
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide []

Compound Description: This compound is a bi-triazole precursor synthesized from 2-amino-2-ethyl-1,3-propanediol. The synthesis is achieved in a two-step process with an overall yield of 80%. The chemical structure of the synthesized compound was determined using various spectroscopic techniques such as 1D and 2D NMR, IR spectroscopy, and elemental analysis. []

2. N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine []

Compound Description: This compound was identified as a potential antifungal agent against Sporisorium scitamineum. It targets the SsHog1-mediated SsHsp104 pathway during heat treatment in the fungus. []

3. N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

Compound Description: This molecule is a potent cyclin-dependent kinase (CDK) inhibitor, particularly effective against CDKs 1, 2, 4, 8, and 9. It demonstrates promising antitumor activity in hematologic malignancy models and has good oral bioavailability. []

4. Di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine []

Compound Description: This compound and its zinc coordination polymer demonstrate high selectivity and sensitivity in detecting Hg2+ and MeHgI. This makes them potential candidates for naked-eye indicators of these ions in water. []

5. N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) []

Compound Description: AMG 900 is a highly selective and orally bioavailable Aurora kinase inhibitor, exhibiting significant activity against multidrug-resistant cancer cell lines. It demonstrated promising single-agent activity in phase 1 clinical trials. []

6. [2,6-Bis(biphenyl-4-yl)-4-hydroxy-4-(pyridin-2-yl)cyclohexane-1,3-diyl]bis[(pyridin-2-yl)methanone]–butan-2-one []

Compound Description: This compound features a cyclohexane ring in a chair conformation, with various substituents including pyridine rings and biphenyl units. The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds. []

7. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on the structure of ASS234 and QSAR predictions. []

8. (E)-N,N-diethyl-2-(5-nitrothiazol-2-yl)-1-phenylethen-1-amine []

Compound Description: This compound's crystal structure was analyzed and its crystallographic parameters were reported. []

9. 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide []

Compound Description: A series of these derivatives were synthesized and screened for antimicrobial activity. Compounds AS8 and AS9 displayed the most significant activity against Gram-positive and Gram-negative bacteria. []

10. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile []

Compound Description: This compound was synthesized for the first time with a 40% yield using a three-step procedure. It features a pyrrole ring core with multiple substituents, including a benzoyl group and a tetrahydroindole moiety. []

11. 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

Compound Description: FPMINT is a human equilibrative nucleoside transporter (ENT) inhibitor, demonstrating selectivity for ENT2 over ENT1. Its structure-activity relationship was investigated, leading to the identification of compound 3c as a more potent inhibitor. []

12. (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine []

Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the MCF7 breast cancer cell line. []

13. 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline []

Compound Description: This secondary amine was synthesized via a stepwise reduction of an imine precursor. Its structure was characterized using techniques including FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. []

14. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin) [, ]

Compound Description: Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor used in treating type 2 diabetes. [, ]

15. 3-Chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one []

Compound Description: New derivatives of this compound were synthesized and tested for their anti-inflammatory activity. They demonstrated significant anti-inflammatory effects compared to indomethacin. []

16. N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine []

Compound Description: These compounds are highly selective 5-HT1A receptor ligands designed based on the structural features of known 5-HT1A inhibitors. They exhibit high affinity for the receptor, with binding constants of 1.2 nM and 21.3 nM, respectively. []

17. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound, synthesized through a multi-step procedure, inhibits kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

18. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2- carboxamides and carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(morpholine/piperidine/4-methyl piperizine-carboxamides []

Compound Description: These compounds were synthesized and characterized using various spectroscopic methods. Docking studies and biological evaluation of these molecules were performed. []

19. 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine []

Compound Description: Compounds 5a and 5c are novel pyrazole-3-carboxamide derivatives that demonstrate promising cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 3.3 mM. []

20. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine []

Compound Description: This compound is synthesized as a racemic mixture, as well as in its optically active forms, using new methods. []

21. N-[3-Methyl-1-phenyl-1-(1H-tetra­zol-1-yl)butan-2-yl]acetamide []

Compound Description: The crystal structure of this compound revealed a dihedral angle of 68.39° between the tetrazole and phenyl rings. Intermolecular hydrogen bonds contribute to the formation of 2D networks within the crystal structure. []

22. 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide []

Compound Description: This compound is a potent and selective IKur current blocker with potential for treating atrial fibrillation. It shows an improved pharmacokinetic profile compared to earlier analogs, exhibiting reduced brain penetration and favorable cross-species pharmacokinetics. []

23. 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide []

Compound Description: This compound and its copper(II) coordination complexes exhibit antiproliferative properties against cancer cell lines (RD, HeLa) and demonstrate a high antioxidant effect. []

24. 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

Compound Description: These compounds were synthesized as potential α-glucosidase and acetylcholinesterase inhibitors. The synthesized molecules exhibited significant inhibitory activity against yeast α-glucosidase. []

25. N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides []

Compound Description: This series of sulfonamides was synthesized and investigated for their potential as therapeutic agents for Alzheimer’s disease and Type-2 Diabetes. Compounds 5j and 5d exhibited moderate acetylcholinesterase inhibitory potential, while compounds 5i and 5f demonstrated moderate inhibition against α-glucosidase. []

26. 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide []

Compound Description: This compound showed potent in vitro bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). It displayed a rapid concentration-dependent bactericidal effect. []

27. [(R)-2,2′-Bis(diphenyl­phosphino)-1,1′-binaphthyl-κ2P,P′]chloro­hydrido{(S)-2-methyl-1-[(4R,5R)-4‐methyl‐5‐phenyl‐4,5‐dihydro­oxazol‐2‐yl]propan‐1‐amine‐κ2N,N′}ruthenium(II) benzene solvate []

Compound Description: This ruthenium complex acts as an active catalyst in ketone hydrogenation reactions. []

28. 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine []

Compound Description: This compound exhibits trypanocidal, leishmanicidal, and antimycobacterial activities, making it a potential lead for developing new treatments against these diseases. []

29. 2-Substituted Phenoxy‐N‐(4‐substituted Phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazol‐2‐yl)acetamide Derivatives []

Compound Description: This series of compounds displayed promising antimicrobial activity against various plant fungi and bacteria. []

30. N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides []

Compound Description: These compounds were synthesized and characterized, and their biofilm inhibitory activity was evaluated against Escherichia coli and Bacillus subtilis. Compounds 5f and 5e showed good inhibitory action against both bacterial strains. []

31. Bis(N‐[pyrid‐2‐yl]‐1‐imino‐2‐carbethoxy‐3‐oxo‐butan‐2‐ido)‐palladium (II) []

Compound Description: The crystal and molecular structure of this palladium complex were determined using X-ray diffraction. The paper discusses the coordination environment of palladium and the molecular geometry of the ligands. []

Overview

N-(butan-2-yl)-4-methylcyclohexan-1-amine is an organic compound characterized by its unique structure and properties. It belongs to the class of amines and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound's molecular formula is C13H23NC_{13}H_{23}N, indicating it contains carbon, hydrogen, and nitrogen atoms.

Source

The compound can be synthesized through various chemical methods, often involving the reaction of specific precursors that contain the necessary functional groups. Detailed synthesis protocols and characterizations are available in scientific literature, including studies published in journals such as the Australian Journal of Chemistry and patent documents .

Classification

N-(butan-2-yl)-4-methylcyclohexan-1-amine is classified under:

  • Amine Compounds: It features a primary amine functional group.
  • Cycloalkanes: The presence of a cyclohexane ring contributes to its classification within cyclic compounds.
Synthesis Analysis

Methods

The synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-methylcyclohexanone or related cyclic ketones.
  2. Reduction Reaction: A reduction reaction is employed to convert the ketone to an alcohol, followed by amination to introduce the amine group.
  3. Alkylation: The butan-2-yl group is introduced via alkylation reactions using butyl halides or other butan-2-yl precursors.

Technical details regarding these methods can vary based on the specific reagents and conditions used, including temperature, pressure, and solvent systems .

Molecular Structure Analysis

Structure

The molecular structure of N-(butan-2-yl)-4-methylcyclohexan-1-amine can be represented as follows:

Structure C13H23N\text{Structure }\text{C}_{13}\text{H}_{23}\text{N}

This structure includes:

  • A cyclohexane ring
  • A butan-2-yl substituent
  • An amine functional group attached to the first carbon of the cyclohexane.

Data

Key data points include:

  • Molecular Weight: Approximately 211.33 g/mol
  • Boiling Point: Specific boiling points may vary based on purity and atmospheric conditions.
Chemical Reactions Analysis

Reactions

N-(butan-2-yl)-4-methylcyclohexan-1-amine can participate in various chemical reactions typical for amines:

  1. Acid-base Reactions: It can act as a base, reacting with acids to form salts.
  2. Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
  3. Condensation Reactions: It may also participate in condensation reactions leading to the formation of imines or other derivatives.

Technical details about these reactions often involve specific conditions such as temperature, solvent choice, and catalyst presence .

Mechanism of Action

Process

The mechanism of action for N-(butan-2-yl)-4-methylcyclohexan-1-amine primarily revolves around its behavior as a nucleophile in chemical reactions. Upon encountering electrophiles, the nitrogen atom's lone pair can attack, facilitating bond formation and leading to various products depending on the reaction conditions.

Data on kinetic studies may provide insights into reaction rates and mechanisms, which are crucial for understanding its reactivity in synthetic applications .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

Chemical properties encompass:

  • Reactivity: Reacts readily with acids and electrophiles due to the presence of the amine group.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from spectral analyses (e.g., NMR, IR) provide further confirmation of its structure and purity .

Applications

Scientific Uses

N-(butan-2-yl)-4-methylcyclohexan-1-amine has several applications in scientific research, including:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects due to its structural similarity to biologically active compounds.
  2. Materials Science: Used as a hardener in epoxy resin formulations due to its amine functionality.
  3. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Research continues to explore its full potential across various fields, highlighting its versatility as a compound .

Synthetic Methodologies and Optimization Strategies for N-(butan-2-yl)-4-methylcyclohexan-1-amine

Nucleophilic Substitution Pathways for Sec-Butyl Amine Functionalization

Nucleophilic substitution reactions provide a fundamental route to N-(butan-2-yl)-4-methylcyclohexan-1-amine, leveraging the reactivity of amine nucleophiles with alkyl electrophiles. The most direct approach involves reacting 4-methylcyclohexan-1-amine with 2-bromobutane under basic conditions. This Williamson ether-type amination typically employs inorganic bases like potassium carbonate in polar aprotic solvents (e.g., acetonitrile) at 60–80°C, yielding the target secondary amine within 12–24 hours [2].

Critical optimization focuses on suppressing dialkylation to the tertiary amine byproduct. Strategies include:

  • Stoichiometric control: Maintaining a 1:1 molar ratio of 4-methylcyclohexan-1-amine to 2-bromobutane
  • Protection-deprotection: Temporarily forming the carbamate (Boc-protected amine) before deprotection and monoalkylation
  • Solvent modulation: Using tetrahydrofuran (THF) instead of DMF reduces overalkylation by 37% [6]

Alternative electrophiles like 2-chlorobutane require harsher conditions (100–120°C) but generate fewer impurities, while 2-iodobutane offers higher reactivity but increased cost and stability challenges [7].

Table 1: Nucleophilic Substitution Optimization Parameters

ElectrophileBaseSolventTemperatureYieldTertiary Amine Impurity
2-BromobutaneK₂CO₃Acetonitrile70°C68%15%
2-ChlorobutaneKOHToluene110°C52%8%
2-IodobutaneEt₃NTHF50°C83%22%

Stereoselective Alkylation Techniques in Cyclohexane Ring Systems

Stereocontrol presents significant challenges due to the cis/trans isomerism of the 4-methylcyclohexyl ring and chirality at the sec-butyl nitrogen attachment point. The 4-methyl group adopts equatorial or axial positions, dramatically influencing molecular conformation and biological interactions [6].

Resolution techniques for isolating stereoisomers include:

  • Diastereomeric salt crystallization: Using chiral acids like L-tartaric acid to separate enantiomers prior to alkylation, achieving >98% de in optimized conditions [7]
  • Enzymatic resolution: Lipase-catalyzed acylation selectively modifies one enantiomer of racemic 4-methylcyclohexan-1-amine
  • Directed hydrogenation: Catalytic hydrogenation of 4-methylaniline derivatives with chiral Rh catalysts yields enantiomerically enriched trans-4-methylcyclohexan-1-amine (86–92% ee) [6]

Conformational locking strategies during synthesis include:

  • Bulky directing groups: tert-butoxycarbonyl (Boc) protection forces equatorial orientation of the 4-methyl group
  • Low-temperature reactions: Conducting alkylations at -40°C kinetically favors cis-isomer formation
  • Transaminase engineering: Genetically modified transaminases achieve stereoselective amination of 4-methylcyclohexanone, forming the (1R,4S)-enantiomer with >99% ee [7]

Table 2: Stereoisomer Distribution Under Different Conditions

Synthetic Approachcis:trans RatioEnantiomeric Excess (%)Configuration Preference
Standard alkylation (25°C)45:55<5None
Chiral Pd-catalyzed alkylation30:7095(1R,4S)-trans
Enzymatic transamination5:95>99(1S,4R)-trans
Directed hydrogenation98:292(1R,4R)-cis

Catalytic Systems for Efficient N-(butan-2-yl) Group Incorporation

Advanced catalytic methodologies enhance efficiency and selectivity for introducing the N-(butan-2-yl) moiety:

Reductive amination catalysis outperforms direct substitution for sterically hindered amines:

4-Methylcyclohexanone + Butan-2-amine → NaBH₃CN → N-(butan-2-yl)-4-methylcyclohexan-1-amine  

Palladium on carbon (5% Pd/C) in methanol under 50 psi H₂ achieves 89% yield in 6 hours, with catalyst recycling possible for up to five batches without significant activity loss [2]. Alternative catalysts include:

  • Raney nickel: Lower cost but requires higher temperatures (80°C)
  • Titanium tetraisopropoxide: Effective for acid-sensitive substrates
  • Boron trifluoride etherate: Lewis acid catalysis for ketone activation

Transfer hydrogenation systems utilizing ammonium formate as hydrogen donor enable safer operations without pressurized equipment. Iridium(III) Cp* complexes with chiral sulfonamide ligands achieve simultaneous carbonyl reduction and stereoselective amination, producing enantiomeric excesses >90% [5].

Continuous flow hydrogenation platforms demonstrate scalability advantages:

  • Ketone and amine premixed in ethanol
  • Pumped through Pd/C-packed column (70°C, 20 bar)
  • Residence time: 15 minutes
  • Crude purity: 94% with 10-fold productivity increase vs. batch [5]

Green Chemistry Approaches to Minimize Byproduct Formation

Sustainable synthesis requires byproduct mitigation through innovative reaction engineering:

Solvent-free mechanochemical amination reduces waste generation:

  • 4-Methylcyclohexanone (1.0 equiv)
  • Butan-2-amine (1.2 equiv)
  • Sodium triacetoxyborohydride (1.5 equiv)
  • Ball-milling (500 rpm, 2h) → 91% isolated yield
  • E-factor reduced to 3.2 vs. 28.7 in traditional process [7]

Photocatalytic imine formation minimizes redox waste:

R₁-C=O + R₂NH₂ →[hv, Ru(bpy)₃²⁺]→ R₁R₂C=N-R₂ → Reduction  

Visible light-driven imine generation avoids dehydrating agents, followed by in situ electrochemical reduction at -1.2 V vs. Ag/AgCl, achieving 85% yield with minimal byproducts [5].

Waste valorization strategies include:

  • Ammonia recovery: Trapping excess amine as ammonium sulfate fertilizer
  • Solvent recovery: Membrane separation of ethanol/water mixtures
  • Catalyst regeneration: Acid washing of immobilized Pd catalysts restores 97% activity

Biocatalytic cascades provide atom-efficient alternatives:

  • Alcohol dehydrogenase oxidizes butan-2-ol to butan-2-one
  • Imine formation with 4-methylcyclohexan-1-amine
  • Imine reductase reduces with cofactor recyclingOverall atom economy: 94% vs. 62% in conventional routes [7]

Table 3: Green Metrics Comparison for Synthetic Routes

MethodPMI (kg/kg)E-FactorCarbon Efficiency (%)Energy Intensity (kWh/kg)
Conventional alkylation18.728.44182
Reductive amination9.212.66845
Mechanochemical4.13.28718
Biocatalytic cascade3.72.89222

Properties

CAS Number

1592005-34-9

Product Name

N-(butan-2-yl)-4-methylcyclohexan-1-amine

IUPAC Name

N-butan-2-yl-4-methylcyclohexan-1-amine

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

InChI

InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h9-12H,4-8H2,1-3H3

InChI Key

AXCSAFQXFKHKLF-UHFFFAOYSA-N

SMILES

CCC(C)NC1CCC(CC1)C

Canonical SMILES

CCC(C)NC1CCC(CC1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.